methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted at position 3 with a methyl carboxylate group and at position 2 with a conjugated amino-pyrimidine-dione-thioxo moiety. This structure is closely related to bioactive molecules, particularly in anticancer and enzyme-inhibitory applications, as seen in analogs like those in .
Properties
IUPAC Name |
methyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-22-14(21)10-7-4-2-3-5-9(7)24-13(10)16-6-8-11(19)17-15(23)18-12(8)20/h6H,2-5H2,1H3,(H3,17,18,19,20,23)/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGTYSTXPQVLG-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates multiple pharmacophores, suggesting a broad spectrum of potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.4 g/mol. The structure features a thioxotetrahydropyrimidine moiety linked to a tetrahydrobenzo[b]thiophene scaffold, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O4S2 |
| Molecular Weight | 354.4 g/mol |
| InChI | InChI=1S/C13H14N4O4S2/... |
| InChIKey | BBZUJBSYBIHPOP-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, research highlighted its ability to inhibit the MDM2-p53 interaction, which is crucial in cancer cell proliferation. The compound demonstrated an IC50 value of approximately 12.3 μM against MDM2-p53 interactions, suggesting moderate potency in disrupting this critical pathway .
- Mechanism of Action : The compound's structure allows it to interact with the MDM2 protein, thereby stabilizing p53 and promoting apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown antimicrobial properties. Its derivatives were evaluated against various bacterial strains using standard agar diffusion methods. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies and Research Findings
- MDM2-p53 Interaction Study :
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Methodology : Disk diffusion method was employed across multiple bacterial strains.
- Results : Several derivatives showed MIC values lower than conventional antibiotics like ciprofloxacin .
- : Highlights potential for use in treating bacterial infections.
Comparative Efficacy Table
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| Methyl 2-(((4,6-dioxo... | MDM2-p53 | 12.3 | Anticancer |
| Derivative A | E. coli | 0.57 | Antimicrobial |
| Derivative B | Staphylococcus aureus | 0.40 | Antimicrobial |
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that derivatives of this compound exhibit significant anticancer activity . The thioxotetrahydropyrimidine component is particularly noteworthy for its ability to interact with biological targets involved in cancer cell proliferation. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Analgesic Effects
In addition to anticancer properties, methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been investigated for its analgesic effects . Studies have shown that derivatives exhibit pain-relieving properties that surpass those of traditional analgesics such as metamizole . This suggests a dual functionality that could be harnessed in pain management therapies.
Case Studies and Research Findings
- Anticancer Activity Study :
- Analgesic Activity Evaluation :
- Multicomponent Synthesis :
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A. Core Heterocyclic Systems
- Target Compound : Tetrahydrobenzo[b]thiophene fused with a tetrahydropyrimidine-dione-thioxo group.
- Analog 1 (): Ethyl 2-(3-Allyl-5-benzylidene-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (7b) shares the tetrahydrobenzo[b]thiophene core but substitutes the amino group with an allyl-benzylidene-pyrimidine-dione-thioxo moiety. The ethyl carboxylate (vs. methyl) may enhance lipophilicity .
- Analog 2 (): A thiazolo[3,2-a]pyrimidine-3,6-dione derivative with dimethoxybenzyl and thiophene substituents.
B. Substituent Effects
- Carboxylate Groups : The target’s methyl carboxylate (vs. ethyl in ) may reduce steric hindrance, improving solubility in polar solvents .
- Pyrimidine Modifications : The thioxo (C=S) and dioxo (C=O) groups in the target and analogs () enhance electrophilicity, facilitating nucleophilic attacks or metal coordination, critical for biological activity .
Physicochemical and Spectroscopic Properties
Q & A
Q. Q1. What are the critical steps for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: The synthesis requires multi-step reactions with careful control of temperature (typically 60–100°C), solvent selection (e.g., DMF or DMSO for solvation efficiency), and reaction time. For example, condensation and cyclization steps often involve refluxing in acetic acid or ethanol for 8–12 hours. Post-synthesis purification via recrystallization (ethyl acetate/ethanol mixtures) and monitoring with HPLC or NMR spectroscopy ensures purity .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Combine analytical techniques:
- NMR spectroscopy (1H and 13C) to verify functional groups and regiochemistry (e.g., δ ~1.35 ppm for ethyl ester protons, δ ~161.7 ppm for carbonyl carbons) .
- HPLC for purity assessment (>99% by area normalization).
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related thiophene-pyrimidine hybrids .
Advanced Research Questions
Q. Q3. How can reaction mechanisms be elucidated when unexpected byproducts form during synthesis?
Methodological Answer: Use kinetic and thermodynamic studies:
- In situ monitoring via FT-IR or LC-MS to track intermediate formation.
- Isolation of byproducts (e.g., via column chromatography) followed by structural determination (NMR, HRMS).
- Computational modeling (DFT) to compare energy pathways for competing reactions, such as thiouracil tautomerization vs. thioxo intermediate stabilization .
Q. Q4. What strategies address contradictions in reported synthetic routes for analogous compounds?
Methodological Answer:
- Perform comparative synthetic studies under varied conditions (e.g., solvent polarity, catalyst loading).
- Validate reproducibility using Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
- Cross-reference with solid-state characterization (PXRD) to detect polymorphic differences that may explain yield discrepancies .
Q. Q5. How can regioselectivity be controlled in heterocyclic ring formation during derivatization?
Methodological Answer:
- Modify electronic environments using directing groups (e.g., electron-withdrawing substituents on the benzothiophene core).
- Employ Lewis acid catalysts (e.g., ZnCl2) to stabilize transition states favoring 5-membered vs. 6-membered ring closure .
- Monitor reaction progress with real-time mass spectrometry to adjust conditions dynamically .
Q. Q6. What methodologies link structural features to observed biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., methyl vs. phenyl groups) and assay against target enzymes (e.g., tyrosinase or kinase inhibition assays).
- Use molecular docking (AutoDock Vina) to predict binding modes, focusing on hydrogen bonding with the tetrahydropyrimidine-dione core and hydrophobic interactions with the benzothiophene ring .
Q. Q7. How can researchers resolve ambiguities in tautomeric or conformational equilibria?
Methodological Answer:
Q. Q8. What advanced techniques characterize non-covalent interactions in crystal structures?
Methodological Answer:
- Single-crystal X-ray diffraction to map hydrogen-bonding networks (e.g., C–H···O interactions stabilizing supramolecular chains).
- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., π-π stacking between thiophene rings) .
Methodological Design & Data Analysis
Q. Q9. How should researchers design multi-component reactions involving this compound?
Methodological Answer:
- Optimize molar ratios (e.g., 1:1.2:1 for aldehyde, thiouracil, and benzothiophene precursors) to minimize side reactions.
- Apply flow chemistry for scalable synthesis, ensuring precise temperature control and reduced reaction times .
- Validate outcomes with multivariate analysis (e.g., PCA of NMR/LC-MS data) to confirm reproducibility .
Q. Q10. What statistical approaches reconcile conflicting bioactivity data across studies?
Methodological Answer:
- Perform meta-analysis of IC50 values, adjusting for assay variability (e.g., cell line differences).
- Use Bayesian regression models to identify structural descriptors (e.g., logP, polar surface area) correlating with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
